Benzenamine, 2-[(4-chlorophenoxy)methyl]-
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Overview
Description
Benzenamine, 2-[(4-chlorophenoxy)methyl]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core substituted with a 4-chlorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-[(4-chlorophenoxy)methyl]- typically involves the reaction of 2-aminobenzyl alcohol with 4-chlorophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Aminobenzyl alcohol+4-Chlorophenol→Benzenamine, 2-[(4-chlorophenoxy)methyl]-
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 2-[(4-chlorophenoxy)methyl]- involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-[(4-chlorophenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
Benzenamine, 2-[(4-chlorophenoxy)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2-[(4-chlorophenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-(3-chlorophenoxy)-2-methyl-
- Benzenamine, N,N-bis(2-chloroethyl)-4-[[[3-chloro-4-[2-(phenoxymethyl)-4-thiazolyl]phenyl]imino]methyl]-2-methoxy-
Uniqueness
Benzenamine, 2-[(4-chlorophenoxy)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1016764-98-9 |
---|---|
Molecular Formula |
C13H12ClNO |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]aniline |
InChI |
InChI=1S/C13H12ClNO/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8H,9,15H2 |
InChI Key |
ZQENYLGVZPESLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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